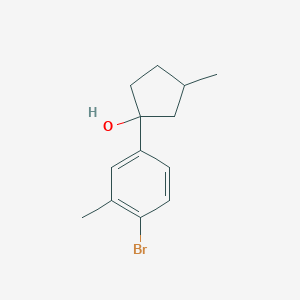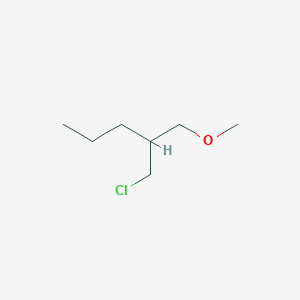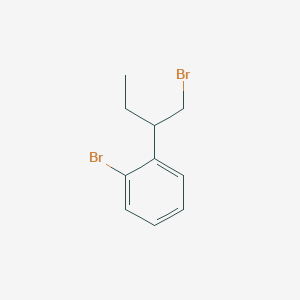
1-Bromo-2-(1-bromobutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromobutan-2-yl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This intermediate is then reacted with 1-bromobutane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-bromobutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Scientific Research Applications
1-Bromo-2-(1-bromobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for potential therapeutic applications and drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-bromobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms in the compound act as electrophiles, facilitating reactions with nucleophiles. The compound can also undergo elimination and substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.
1-Bromo-2-methylbenzene: A derivative with a methyl group and a bromine atom on the benzene ring.
1-Bromo-2-(bromomethyl)benzene: A derivative with a bromomethyl group and a bromine atom on the benzene ring.
Uniqueness
1-Bromo-2-(1-bromobutan-2-yl)benzene is unique due to the presence of both a bromine atom and a 1-bromobutan-2-yl group on the benzene ring. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler bromobenzene derivatives .
Properties
Molecular Formula |
C10H12Br2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1-bromo-2-(1-bromobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
HUHMRSDZEHETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



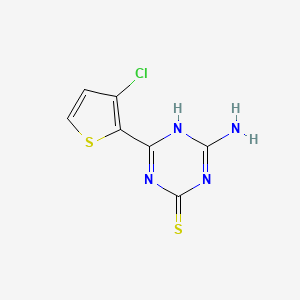
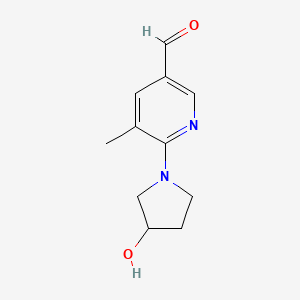


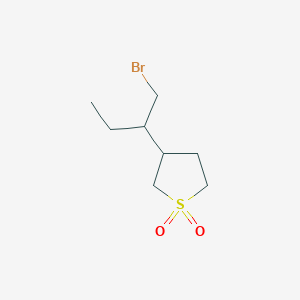
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
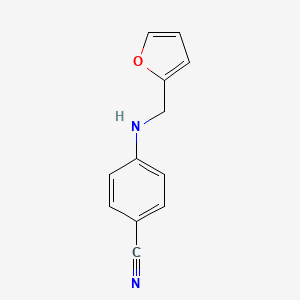
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
